2-(Pyrrolidin-2-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both a pyrazine ring and a pyrrolidine moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, which are explored in detail in the synthesis analysis section. Its derivatives are often investigated for their pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
2-(Pyrrolidin-2-yl)pyrazine belongs to the class of pyrazines, which are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at non-adjacent positions. It is classified as a bicyclic compound due to the presence of both the pyrazine and pyrrolidine rings.
The synthesis of 2-(Pyrrolidin-2-yl)pyrazine can be achieved through several methods:
The reaction conditions often involve heating in organic solvents such as toluene or DMF, with specific temperatures and catalyst concentrations tailored to maximize product yield. The purification of crude products generally involves techniques such as flash chromatography.
The molecular structure of 2-(Pyrrolidin-2-yl)pyrazine consists of a pyrazine ring (C4H4N2) fused with a pyrrolidine ring (C4H9N). The chemical formula for this compound is C8H12N4, indicating the presence of four nitrogen atoms across both rings.
2-(Pyrrolidin-2-yl)pyrazine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions, with monitoring via thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
The mechanism by which 2-(Pyrrolidin-2-yl)pyrazine exerts its biological effects is not fully elucidated but may involve:
Pyrazine-pyrrolidine hybrids demonstrate exceptional versatility in targeting diverse disease pathways through multimodal molecular interactions. Their significance is evidenced in several therapeutic contexts:
Anticancer Applications: Hybrids incorporating the 2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl scaffold show potent tubulin depolymerization activity, functioning as vascular disrupting agents. Compound 20 (from [3]) exhibits nanomolar cytotoxicity (IC₅₀ = 2.5-8.9 nM) against multiple cancer cell lines by binding the colchicine site, inducing G2/M arrest, and disrupting mitochondrial membrane potential. This exemplifies the pharmacophore's ability to engage complex macromolecular targets [3].
Anti-Tubercular Agents: Pyrazine-1,2,4-triazole hybrids demonstrate significant activity against Mycobacterium tuberculosis H37Rv. Compounds T4-T6 and T14-T16 exhibit MIC values ≤21.25 μM, attributed to potential inhibition of DprE1—a crucial enzyme in mycobacterial cell wall synthesis. Molecular docking confirms favorable binding interactions within the DprE1 active site (binding energy: -8.2 to -9.6 kcal/mol), underscoring their target specificity [8].
Targeting Undruggable Proteins: These hybrids overcome limitations in targeting proteins like SHP2 phosphatase and KRAS GTPase. The proline-linked pyrazine derivative methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate mimics SHP099's binding mode, forming critical hydrogen bonds with Glu250 and Thr218 of SHP2. This stabilizes the autoinhibited conformation, blocking oncogenic signaling [4] [9].
Table 1: Therapeutic Applications of Pyrazine-Pyrrolidine Hybrids
Hybrid Structure | Biological Target | Activity Profile | Mechanistic Insight |
---|---|---|---|
2-(Pyrrolidin-1-yl)thienopyrimidine | Tubulin (Colchicine site) | IC₅₀ = 2.5-8.9 nM (Cancer cell lines) | Tubulin depolymerization, G2/M arrest |
Pyrazine-1,2,4-triazole | DprE1 (Mycobacterium) | MIC ≤21.25 μM (Mtb H37Rv) | Cell wall synthesis inhibition |
Prolylpyrazine derivatives | SHP2 Phosphatase | Ki = 0.22 μM (Enzyme) | Allosteric stabilization of inactive conformation |
Cinnamate-pyrrolidine hybrids | RhoA GTPase | IC₅₀ = 1.51-3.28 μM | Inhibition of cytoskeletal signaling |
The pyrrolidine ring in 2-(pyrrolidin-2-yl)pyrazine confers critical biopharmaceutical advantages through stereochemical and conformational properties:
Stereochemical Influence: Pyrrolidine's chiral center enables enantioselective target engagement. Proteins exhibit distinct binding affinities for (R)- versus (S)-configured pyrrolidines due to complementary chirality in binding pockets. For example, (S)-proline derivatives demonstrate enhanced binding to SHP2 through optimal positioning of hydrogen bond donors relative to Glu250 [4] [2].
Pseudorotation Dynamics: Unlike planar heterocycles, pyrrolidine undergoes rapid ring puckering (pseudorotation) with energy barriers <5 kcal/mol. This dynamic 3D adaptability allows the scaffold to sample multiple conformations (envelope, half-chair) for optimal fit within complex binding sites—particularly relevant for shallow PPI interfaces [2].
Improved Physicochemical Properties: Pyrrolidine significantly enhances solubility and permeability versus carbocyclic analogs. As shown in Table 2, pyrrolidine exhibits a polar surface area (PSA) of 16.46 Ų and logP of 0.46—values that favor membrane penetration while maintaining aqueous solubility (logS = 0.85). The nitrogen atom enables salt formation and prodrug strategies for bioavailability optimization [2].
Table 2: Comparative Physicochemical Properties of Bioisosteric Scaffolds
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
logP | 3.000 | 0.459 | 0.750 |
logS | -2.642 | 0.854 | -0.175 |
Polar Surface Area (Ų) | 0 | 16.46 | 13.96 |
H-Bond Donors | 0 | 1.0 | 1.0 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Despite promising applications, several research gaps present opportunities for innovation:
Stereoselective Synthesis: Current routes to enantiopure 2-(pyrrolidin-2-yl)pyrazine lack efficiency. Asymmetric hydrogenation of prochiral imines or enzymatic resolution approaches show promise but require optimization for scalability. Transition metal-catalyzed C–H activation at C3/C4 positions remains challenging due to competing coordination at pyrazine nitrogen atoms [1] [8].
Metabolic Instability: Pyrrolidine N-oxidation by CYP450 enzymes generates potentially toxic metabolites. Structure-metabolism relationships indicate 2,5-disubstitution reduces susceptibility, but predictive models for in vivo clearance remain inadequate. Deuterium incorporation at α-positions or fluorine substitution could attenuate this liability while preserving pharmacology [1] [9].
Limited In Vivo Validation: Only 28% of reported pyrazine-pyrrolidine hybrids have progressed beyond in vitro studies. Compound 20 ( [3]) shows tumor growth inhibition in murine xenografts (TGI=78% at 25 mg/kg), but pharmacokinetic data (AUC, Cmax) are unpublished. Bridging this gap requires formulation strategies addressing poor water solubility—potentially via nanocarriers or phosphate prodrugs [3] [4].
Underexplored Targets: KRASG12C inhibition remains uninvestigated despite structural parallels to sotorasib's acrylamide warhead. Molecular modeling suggests covalent engagement of Cys12 is feasible via α,β-unsaturated carbonyl derivatives of 2-(pyrrolidin-2-yl)pyrazine. Similarly, epigenetic targets (HDACs, BET bromodomains) show complementary topology but lack dedicated studies [9] [1].
Table 3: Key Hybrid Compounds and Research Gaps
Compound Class | Representative Structure | Current Status | Research Gap |
---|---|---|---|
Thienopyrimidine-pyrrolidines | (2-(Pyrrolidin-1-yl)thieno[3,2-d]pyrimidine | In vivo antitumor efficacy | Limited PK/PD data |
Pyrazine-triazoles | T4-T18 (Hybrids) | MIC ≤21.25 μM (Mtb) | Cytotoxicity in macrophages |
Prolylpyrazine SHP2 inhibitors | Methyl prolylprolinate derivatives | Enzyme inhibition (Ki = 0.22 μM) | Cell permeability issues |
Cinnamate-pyrrolidine conjugates | Ligustrazine-cinnamic acid hybrids | Antiplatelet aggregation (IC₅₀ = 9.6 μM) | Metabolic instability (N-oxidation) |
The strategic incorporation of 2-(pyrrolidin-2-yl)pyrazine into bifunctional molecules could address multiple gaps. For example, PROTACs degrading SHP2 or KRAS could leverage its vector properties, while antibody-drug conjugates (ADCs) may exploit its moderate hydrophilicity for payload delivery. Advances in these directions would significantly expand the therapeutic relevance of this underexplored chemotype.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2